

5-bromo-N-cyclooctylfuran-2-carboxamide chemical structure and properties

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Compound of Interest

Compound Name: 5-bromo-N-cyclooctylfuran-2-carboxamide

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An In-Depth Technical Guide to 5-bromo-N-cyclooctylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclooctylfuran-2-carboxamide is a chemical compound characterized by a furan-2-carboxamide core structure with a bromine substituent at the 5-position of the furan ring and a cyclooctyl group attached to the amide nitrogen. While this specific molecule is cataloged in chemical databases, detailed public-domain research on its biological activity and specific applications is limited. This guide provides a comprehensive overview of its chemical structure, known properties, and a proposed synthetic pathway based on established chemical principles.

Chemical Structure and Properties

The fundamental structure of **5-bromo-N-cyclooctylfuran-2-carboxamide** involves a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This ring is substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further substituted with a cyclooctyl ring.

Chemical Identifiers

Identifier	Value
IUPAC Name	5-bromo-N-cyclooctylfuran-2-carboxamide [1]
CAS Number	310453-09-9 [1]
PubChem CID	762748 [1]
Molecular Formula	C13H18BrNO2 [1]
InChI Key	QHJMYECJBHGFHH-UHFFFAOYSA-N [1]

| Canonical SMILES | C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br[\[1\]](#) |

Physicochemical Properties

Property	Value	Source
Molecular Weight	300.19 g/mol	Computed by PubChem [1]
XLogP3	4.5	Computed by XLogP3 [1]
Hydrogen Bond Donor Count	1	Computed
Hydrogen Bond Acceptor Count	2	Computed
Rotatable Bond Count	2	Computed
Exact Mass	299.05209 Da	Computed by PubChem [1]

| Solubility | 37.2 µg/mL (at pH 7.4) | Experimental (Burnham Center for Chemical Genomics)[\[1\]](#) |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide** is not readily available in the public domain. However, based on general principles of organic chemistry, a plausible synthetic route involves the amide coupling of 5-bromo-2-furoic acid with cyclooctylamine.

Proposed Synthetic Pathway

The most direct method for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide** is the formation of an amide bond between 5-bromo-2-furoic acid and cyclooctylamine. This can be achieved by first activating the carboxylic acid group to facilitate nucleophilic attack by the amine.

Step 1: Activation of 5-bromo-2-furoic acid

The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

- Reagents: 5-bromo-2-furoic acid, thionyl chloride (or oxalyl chloride), and a catalytic amount of N,N-dimethylformamide (DMF).
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure: 5-bromo-2-furoic acid is dissolved in the anhydrous solvent. Thionyl chloride is added dropwise at room temperature, and the mixture is stirred until the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.

Step 2: Amide Coupling with Cyclooctylamine

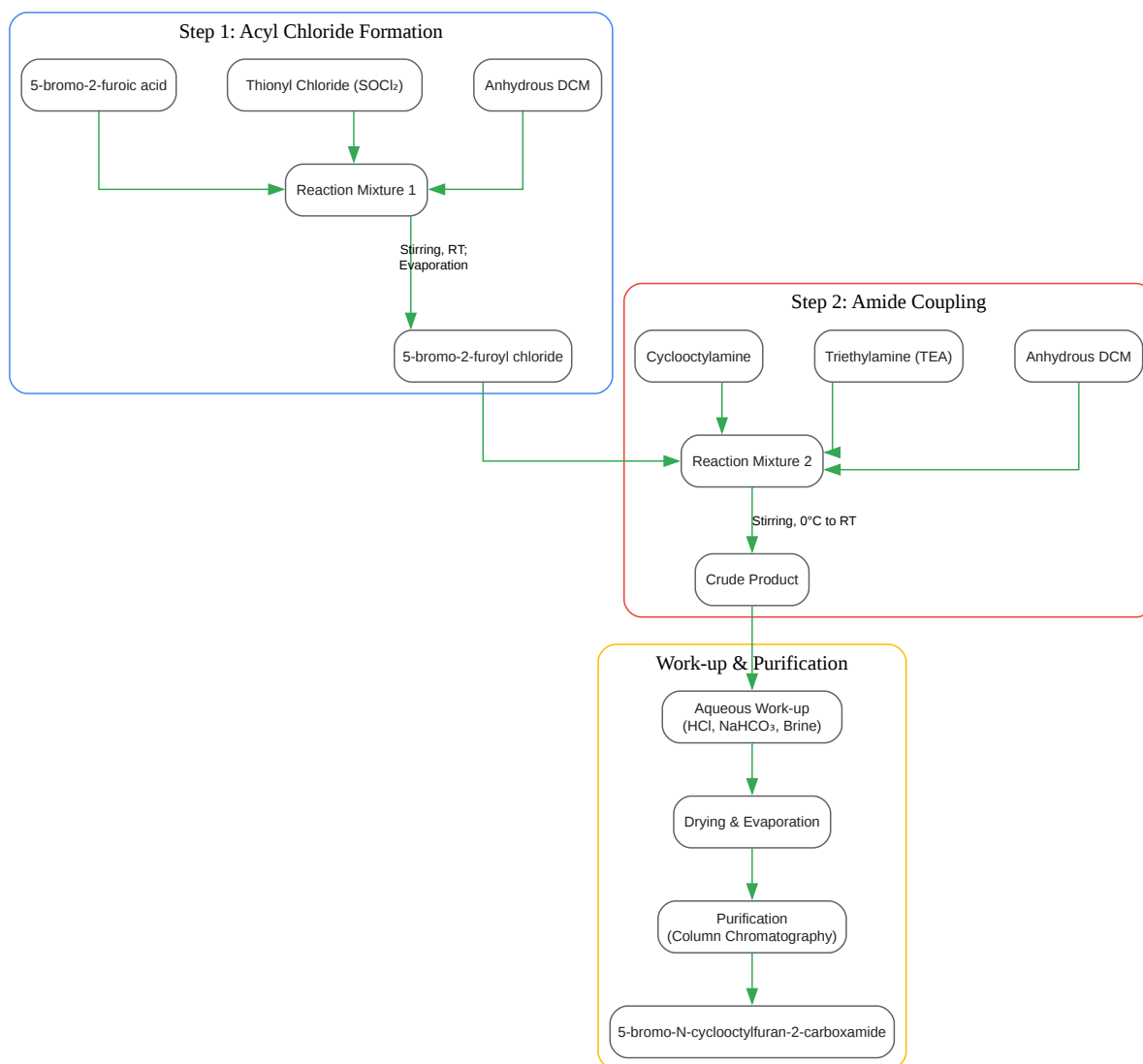
The resulting acyl chloride is then reacted with cyclooctylamine in the presence of a base to neutralize the HCl byproduct.

- Reagents: 5-bromo-2-furoyl chloride, cyclooctylamine, and a non-nucleophilic base such as triethylamine (TEA) or pyridine.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure: Cyclooctylamine and the base are dissolved in the anhydrous solvent and cooled in an ice bath. A solution of 5-bromo-2-furoyl chloride in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

- **Work-up and Purification:** The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternatively, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used to directly couple 5-bromo-2-furoic acid with cyclooctylamine without the need to isolate the acyl chloride.

General Experimental Workflow



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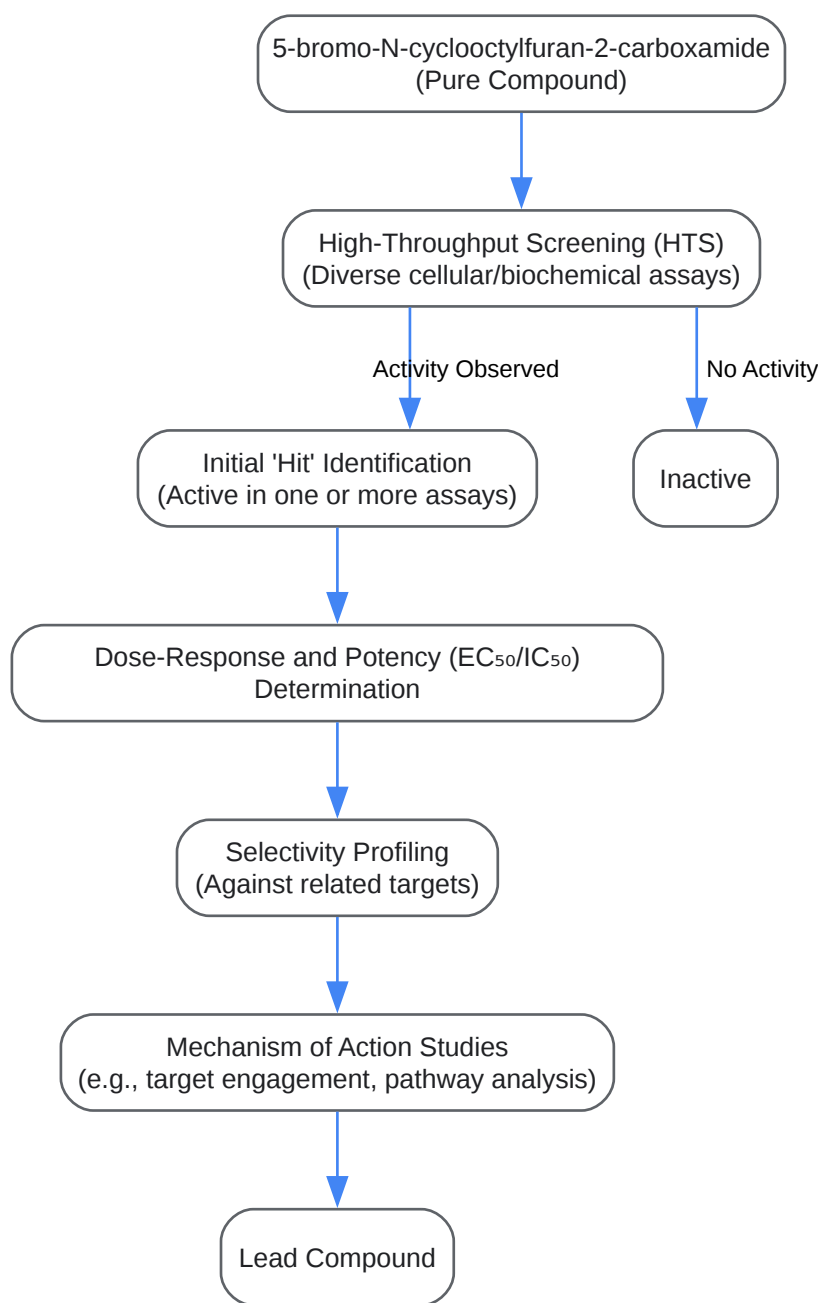
Proposed Synthesis Workflow

Biological Activity and Signaling Pathways

As of late 2025, there is no publicly available scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways associated with **5-bromo-N-cyclooctylfuran-2-carboxamide**. The PubChem database entry for this compound (CID 762748) indicates the existence of bioassay results, however, the specific data from these assays are not detailed in accessible reports.^[1] Therefore, a discussion on its role in biological systems or its potential as a therapeutic agent would be purely speculative.

Researchers interested in the pharmacological potential of this compound would need to perform initial biological screening assays to determine its activity profile.

Logical Workflow for Initial Biological Screening



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General Drug Discovery Workflow

Conclusion

5-bromo-N-cyclooctylfuran-2-carboxamide is a well-defined chemical entity with known structural and basic physicochemical properties. While a plausible synthetic route can be proposed based on standard organic chemistry methodologies, a detailed experimental protocol has not been published. The most significant gap in the current knowledge of this

compound is the absence of public data on its biological activity. For researchers in drug discovery and chemical biology, this compound represents an unexplored chemical space that may warrant investigation through systematic biological screening to uncover any potential therapeutic applications.

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References

- 1. 5-bromo-N-cyclooctylfuran-2-carboxamide | C₁₃H₁₈BrNO₂ | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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